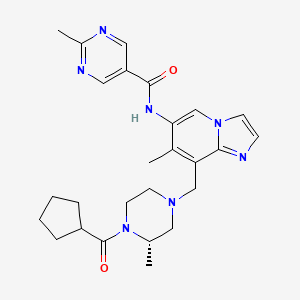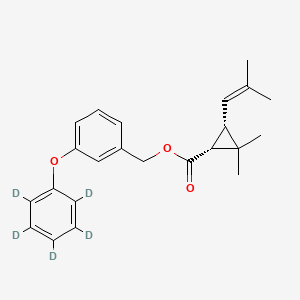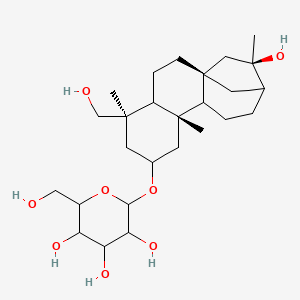
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and a kaurane skeleton.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Glycosylation: The attachment of the sugar moiety (beta-D-Allopyranoside) to the kaurane skeleton.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurane skeleton.
Purification: Techniques such as chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions, or chemical synthesis in large reactors under controlled conditions. The choice of method depends on factors like cost, yield, and purity requirements.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Various functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl is used as a model compound to study glycosidic bonds and their reactivity.
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interactions with enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, this compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism by which beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
beta-D-Glucopyranoside: Another glycoside with a similar sugar moiety but different aglycone.
beta-D-Mannopyranoside: Similar structure but with mannose instead of allose.
beta-D-Fructofuranoside: Contains a fructose moiety instead of allose.
Uniqueness
What sets beta-D-Allopyranoside,(2beta,4alpha)-16,18-dihydroxykauran-2-yl apart is its specific combination of the kaurane skeleton and the beta-D-Allopyranoside moiety, which imparts unique chemical and biological properties.
属性
分子式 |
C26H44O8 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-[[(1S,5R,9S,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14?,15?,16?,17?,18?,19?,20?,21?,22?,23-,24+,25+,26-/m0/s1 |
InChI 键 |
QCOICVPTIKZOPU-JIFJEXLASA-N |
手性 SMILES |
C[C@]1(CC(C[C@@]2(C1CC[C@]34C2CCC(C3)[C@](C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
规范 SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
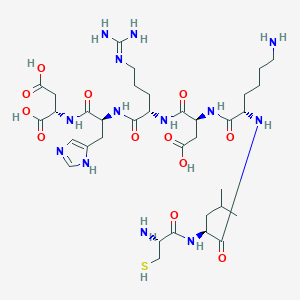

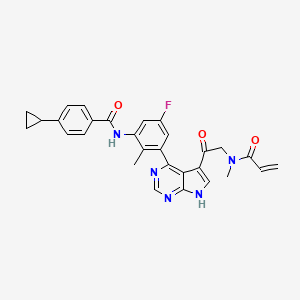
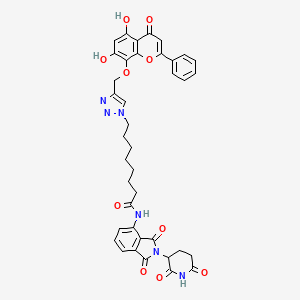
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

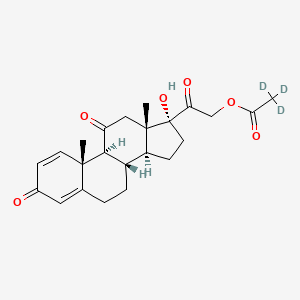
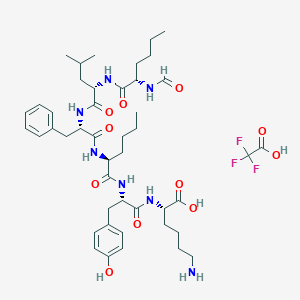

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
